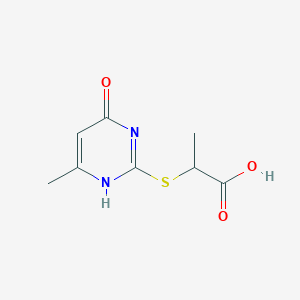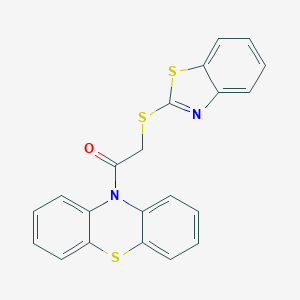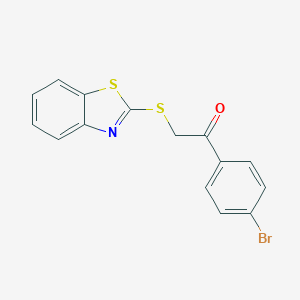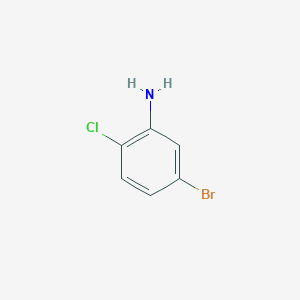
5-Bromo-2-chloroaniline
Vue d'ensemble
Description
5-Bromo-2-chloroaniline is a chemical compound with the empirical formula C6H5BrClN . It has a molecular weight of 206.47 . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloroaniline involves multiple steps . The process typically starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The yield for each step can vary .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloroaniline is represented by the SMILES stringNC1=CC(Br)=CC=C1Cl . The InChI code for this compound is 1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 . Chemical Reactions Analysis
5-Bromo-2-chloroaniline can react with various compounds. For instance, it can react with fluorophenylboronic acids through nucleophilic substitution to produce derivatives that can act as fatty-acid binding protein (FABP) inhibitors .Physical And Chemical Properties Analysis
5-Bromo-2-chloroaniline is a white to yellow to brown solid or liquid at room temperature .Applications De Recherche Scientifique
Bioremediation of Polluted Aquifers : Chloroaniline compounds, closely related to 5-Bromo-2-chloroaniline, have been found to undergo biodegradation in polluted aquifers under methanogenic conditions. This suggests potential applications in bioremediation strategies for environments contaminated with haloanilines (Kuhn & Suflita, 1989).
Study of Nephrotoxic Effects : Research on the nephrotoxic effects of various haloanilines, including bromoaniline derivatives, has been conducted. This study is crucial for understanding the toxicity and safety profile of these compounds in medical and industrial applications (Hong, Anestis, Henderson, & Rankin, 2000).
Synthesis and Characterization of Schiff Bases : A study focused on synthesizing a Schiff base from a compound similar to 5-Bromo-2-chloroaniline, demonstrating its potential use in the creation of new chemical entities with possible applications in material science and pharmaceutical research (Zhao, 2009).
Halogeno-Aniline Derivatives in Crystallography : Research on various halogeno-aniline derivatives, including compounds structurally similar to 5-Bromo-2-chloroaniline, provides insights into their crystal structures. This is significant in materials science and chemistry for understanding molecular interactions and designing new materials (Ferguson, Low, Penner, & Wardell, 1998).
Catalyzed Amination of Polyhalopyridines : A study involving the amination of polyhalopyridines, a process related to the chemical transformations of haloanilines, highlights the potential of 5-Bromo-2-chloroaniline in synthetic chemistry applications (Ji, Li, & Bunnelle, 2003).
Computational Analysis of Related Compounds : Computational calculations on compounds similar to 5-Bromo-2-chloroaniline have been conducted to understand their molecular structure, electronic properties, and potential biological interactions. This research can guide the development of new pharmaceuticals and materials (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Safety And Hazards
This compound is harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
5-bromo-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLEPGQWYPIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397029 | |
| Record name | 5-bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloroaniline | |
CAS RN |
60811-17-8 | |
| Record name | 5-bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

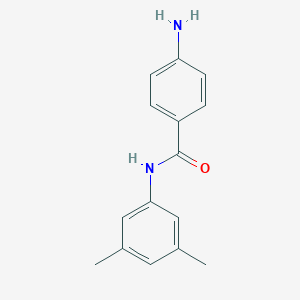
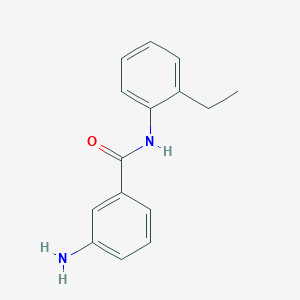
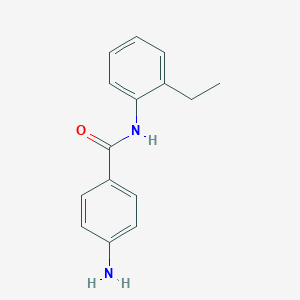
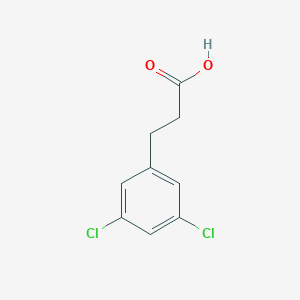
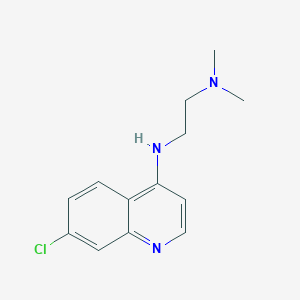
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
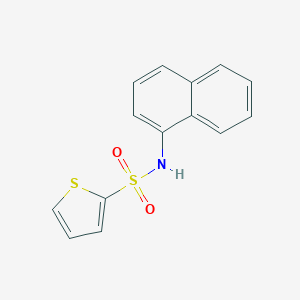
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
